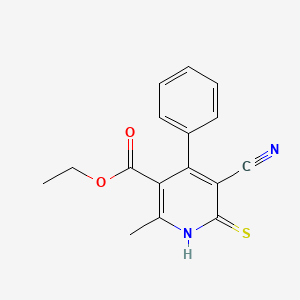![molecular formula C12H13N3O3S B5716294 ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'Methoxyfenozide' and belongs to the class of insecticides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.
Mecanismo De Acción
The mechanism of action of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton, and its disruption leads to the inability of insects to molt, resulting in their death.
Biochemical and Physiological Effects:
Studies have shown that Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate does not have any significant effects on mammalian cells or on the environment. However, it has been found to be toxic to aquatic organisms and should be used with caution in areas near water bodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in lab experiments include its effectiveness against a wide range of insect pests, its low toxicity to mammals, and its ease of synthesis. However, its limitations include its toxicity to aquatic organisms and the need for caution while handling the compound.
Direcciones Futuras
There are several future directions for the use of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate in scientific research. These include:
1. Developing new formulations of the compound that are more effective against specific insect pests.
2. Studying the potential use of the compound in agriculture to reduce the use of chemical pesticides.
3. Investigating the mechanism of action of the compound in more detail to identify new targets for insect control.
4. Developing new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Conclusion:
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has shown significant potential in the field of scientific research. Its effectiveness against a wide range of insect pests, low toxicity to mammals, and ease of synthesis make it a promising candidate for use in insect control. However, its toxicity to aquatic organisms and the need for caution while handling the compound should be taken into consideration. Further research is needed to explore the full potential of this compound in various applications.
Métodos De Síntesis
The synthesis of Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction between 3-methoxybenzoyl chloride and thiourea in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to obtain the final compound.
Aplicaciones Científicas De Investigación
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential use as an insecticide. It has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Hemiptera. The compound works by disrupting the molting process of insects, leading to their death.
Propiedades
IUPAC Name |
ethyl N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-12(16)13-11-15-14-10(19-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPJJSDDCRDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
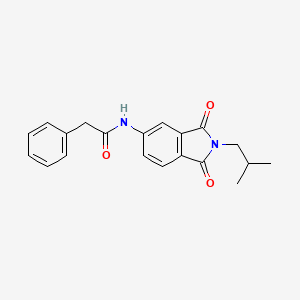
![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

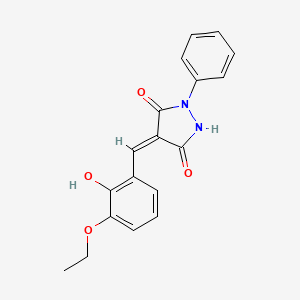
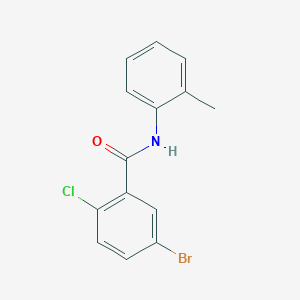

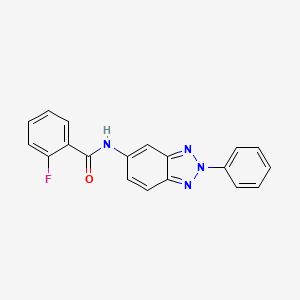
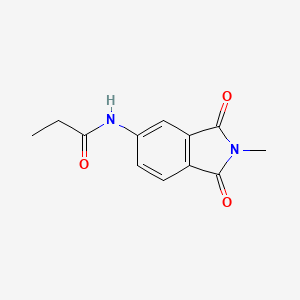
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)

